5-[5-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of the related compound, 1,4-Dioxa-8-azaspiro[4.5]decane, includes a spirocyclic structure with two oxygen atoms and one nitrogen atom in the ring . The exact molecular structure of the requested compound would likely be more complex due to the additional functional groups present.Scientific Research Applications
Removal of Carcinogenic Compounds
5-[5-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine has been studied in the context of removing carcinogenic compounds like azo dyes and aromatic amines. Research by Akceylan, Bahadir, and Yılmaz (2009) found that a derivative of 1,4-dioxa-8-azaspiro[4.5]decane effectively removes carcinogenic azo dyes, indicating its potential in water purification and environmental protection (Akceylan et al., 2009).
Chemical Synthesis and Reactions
The compound has been explored in chemical syntheses and reactions. Koszytkowska-Stawińska, Gębarowski, and Sas (2004) demonstrated its use in the acylation of 8,8-Pentamethylene-2-methyl-7,9-dioxa-1-azaspiro[4.5]dec-1-ene 1-Oxide, highlighting its utility in creating diverse chemical structures (Koszytkowska-Stawińska et al., 2004). Additionally, Andreae, Schmitz, Wulf, and Schulz (1992) investigated its reactivity with C-H-acidic compounds, contributing to the field of organic chemistry and synthesis (Andreae et al., 1992).
Pharmaceutical Research
In the realm of pharmaceutical research, the compound and its derivatives have been evaluated for potential medicinal applications. For instance, Brubaker and Colley (1986) synthesized derivatives for evaluation as dopamine agonists, which could have implications for treating neurological disorders (Brubaker & Colley, 1986).
Antiviral and Antimicrobial Potential
Recent studies have also focused on the antiviral and antimicrobial potential of derivatives of this compound. Apaydın, Cesur, Stevaert, Naesens, and Cesur (2019) synthesized derivatives showing activity against human coronavirus, suggesting potential applications in antiviral drug development (Apaydın et al., 2019). Similarly, compounds with 1,4-dioxa-8-azaspiro[4.5]decane structure have been explored for their antimicrobial properties, as demonstrated by Srivastava, Gaikwad, Haq, Sinha, and Katti (2005), who evaluated their effectiveness as antimycobacterial agents (Srivastava et al., 2005).
properties
IUPAC Name |
5-[5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O3/c1-3-24(4-2)16-6-5-15(13-20-16)18-21-17(27-22-18)14-23-9-7-19(8-10-23)25-11-12-26-19/h5-6,13H,3-4,7-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHYQXQCKCNRKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=C(C=C1)C2=NOC(=N2)CN3CCC4(CC3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[5-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-1,2,4-oxadiazol-3-yl]-N,N-diethylpyridin-2-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.